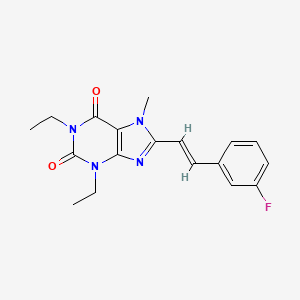
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diéthyl-8-(3-fluorostyryl)-7-méthylxanthine est un composé synthétique qui appartient à la classe des xanthines. Les xanthines sont connues pour leurs effets stimulants, principalement en raison de leur action sur le système nerveux central. Ce composé particulier est caractérisé par la présence d'un groupe fluorostyryle, qui peut conférer des propriétés uniques par rapport aux autres xanthines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (E)-1,3-Diéthyl-8-(3-fluorostyryl)-7-méthylxanthine implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le choix de matières premières appropriées, telles que la 1,3-diéthylxanthine et le 3-fluorostyrène.
Conditions de réaction : La réaction est réalisée dans des conditions contrôlées, souvent en présence d'une base telle que le carbonate de potassium et d'un solvant comme le diméthylformamide (DMF).
Mécanisme de réaction : La réaction se déroule selon un mécanisme de substitution nucléophile, où le groupe fluorostyryle est introduit dans le noyau xanthine.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir un composé de haute pureté.
Méthodes de production industrielle
En milieu industriel, la production de (E)-1,3-Diéthyl-8-(3-fluorostyryl)-7-méthylxanthine peut impliquer des réacteurs à grande échelle et des processus automatisés pour garantir la cohérence et l'efficacité. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
(E)-1,3-Diéthyl-8-(3-fluorostyryl)-7-méthylxanthine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe fluorostyryle peut être remplacé par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
Applications de recherche scientifique
(E)-1,3-Diéthyl-8-(3-fluorostyryl)-7-méthylxanthine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études sur les dérivés de la xanthine et leur réactivité.
Biologie : Le composé est étudié pour ses effets potentiels sur les systèmes biologiques, notamment son interaction avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, telles que ses effets sur le système nerveux central.
Industrie : Le composé peut avoir des applications dans le développement de nouveaux matériaux ou comme intermédiaire chimique dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de (E)-1,3-Diéthyl-8-(3-fluorostyryl)-7-méthylxanthine implique son interaction avec des cibles moléculaires telles que les récepteurs adénosiniques. En se liant à ces récepteurs, le composé peut moduler divers processus physiologiques, notamment la neurotransmission et la vasodilatation. Le groupe fluorostyryle peut améliorer son affinité de liaison et sa sélectivité pour des sous-types de récepteurs spécifiques.
Applications De Recherche Scientifique
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.
Industry: The compound may have applications in the development of new materials or as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation. The fluorostyryl group may enhance its binding affinity and selectivity for specific receptor subtypes.
Comparaison Avec Des Composés Similaires
Composés similaires
Caféine : Un dérivé de xanthine bien connu avec des effets stimulants.
Théophylline : Un autre composé de la xanthine utilisé dans le traitement des maladies respiratoires.
Théobromine : Trouvée dans le cacao et le chocolat, avec des effets stimulants légers.
Unicité
(E)-1,3-Diéthyl-8-(3-fluorostyryl)-7-méthylxanthine est unique en raison de la présence du groupe fluorostyryle, qui peut conférer des propriétés pharmacologiques distinctes par rapport aux autres xanthines. Cette modification structurelle peut influencer sa puissance, sa sélectivité et son activité biologique globale.
Propriétés
Numéro CAS |
155271-59-3 |
|---|---|
Formule moléculaire |
C18H19FN4O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,3-diethyl-8-[(E)-2-(3-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19FN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+ |
Clé InChI |
IFZMNRJHXZWJAO-MDZDMXLPSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)F)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


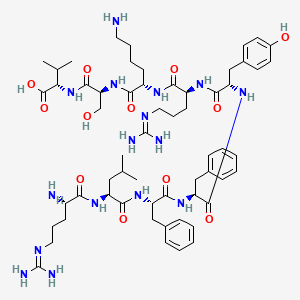
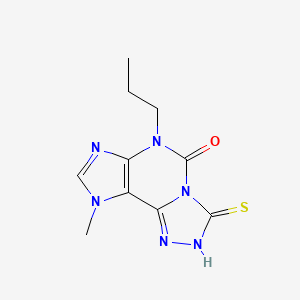
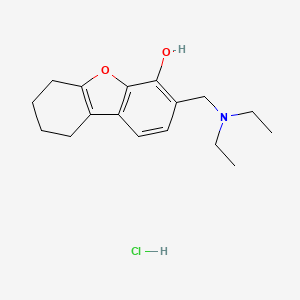


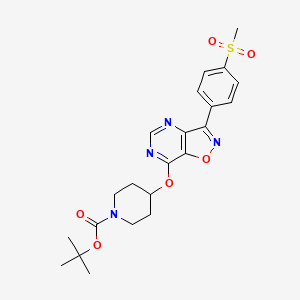
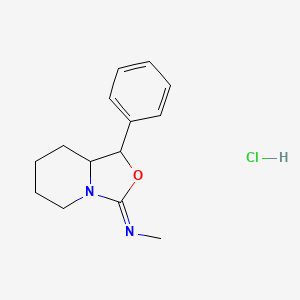
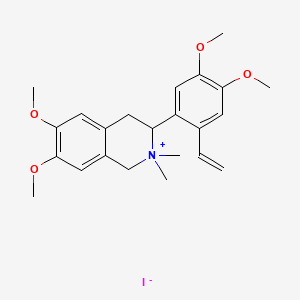
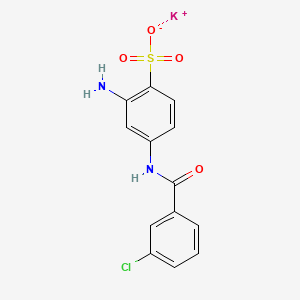
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
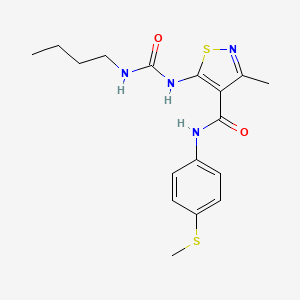
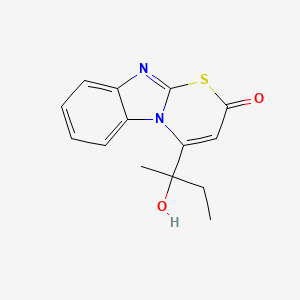
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)

